molecular formula C28H38O8 B017537 20-Deoxy-20-oxophorbol 12,13-dibutyrate CAS No. 100930-03-8

20-Deoxy-20-oxophorbol 12,13-dibutyrate

Cat. No. B017537
M. Wt: 502.6 g/mol
InChI Key: BSSVCYJMQUYSRI-YVQNUNKESA-N
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Description

20-Deoxy-20-oxophorbol 12,13-dibutyrate is a compound with the empirical formula C28H38O8 . It has a molecular weight of 502.60 . This compound is used to prepare tritiated phorbol 12,13-dibutyrate .


Synthesis Analysis

The synthesis of 20-Deoxy-20-oxophorbol 12,13-dibutyrate involves a reduction with tritiated NaBH4 . This process yields tritiated phorbol 12,13-dibutyrate .


Molecular Structure Analysis

The molecular structure of 20-Deoxy-20-oxophorbol 12,13-dibutyrate is represented by the SMILES string CCCC(=O)O[C@@H]1C@@H[C@@]2(O)C@@H[C@H]2C=C(C)C3=O)C=O)[C@@H]4C(C)(C)[C@]14OC(=O)CCC . The InChI key for this compound is BSSVCYJMQUYSRI-YVQNUNKESA-N .


Chemical Reactions Analysis

The primary chemical reaction associated with 20-Deoxy-20-oxophorbol 12,13-dibutyrate is its reduction with tritiated NaBH4 . This reaction yields tritiated phorbol 12,13-dibutyrate .


Physical And Chemical Properties Analysis

20-Deoxy-20-oxophorbol 12,13-dibutyrate is a solid substance . It should be stored at a temperature of -20°C .

Scientific Research Applications

  • Paralysis Inducer in Parasitic Worms : Blair, Bennett, and Pax (1988) reported that 20-Deoxy-20-oxophorbol-12,13-dibutyrate can induce spastic paralysis of the schistosome musculature, suggesting its role in affecting protein kinase-C-like enzymes in muscle activity (Blair, Bennett, & Pax, 1988).

  • Bioassays for Irritant and Tumor-Promoting Activities : Zayed, Sorg, and Hecker (1984) utilized this compound in bioassays to study its irritant and tumor-promoting properties (Zayed, Sorg, & Hecker, 1984).

  • Glucose Transport Stimulation : Driedger and Blumberg (1980) found that it stimulates 2-deoxyglucose transport in chicken embryo fibroblasts, correlating with its inflammatory activity in mice (Driedger & Blumberg, 1980).

  • Binding to Mouse Skin and Epidermis : Delclos, Nagle, and Blumberg (1980) demonstrated its specific binding to mouse skin and epidermis, highlighting its role as a tumor promoter (Delclos, Nagle, & Blumberg, 1980).

  • Potential Role in Tumor Promotion : A study showed its involvement in inducing fibronectin loss in chicken embryo fibroblasts, which may contribute to its tumor-promoting capabilities (Driedger & Blumberg, 1980).

  • Inflammatory but Relatively Nonpromoting Analogue : Dunn and Blumberg (1983) explored its role as an inflammatory but relatively nonpromoting analogue of phorbol ester tumor promoters, binding specifically to mouse skin (Dunn & Blumberg, 1983).

  • Novel Insecticide Application : Dhadialla, Carlson, and Le (1998) identified its potential as a novel insecticide, mimicking the action of insect growth and developmental hormones (Dhadialla, Carlson, & Le, 1998).

  • Role in Cellular Reactions to Phorbol Esters : Delclos and Blumberg (1982) noted its interaction with ascorbic acid, which inhibits its binding to receptors in brain preparations. This finding is significant in systems where phorbol esters stimulate the generation of active oxygen species or fatty acid hydroperoxides (Delclos & Blumberg, 1982).

  • Vascular Smooth Muscle Contraction : Savineau, Gonzalez de la Fuente, and Marthan (1993) discovered that it induces contraction in the rat pulmonary artery through the activation of protein kinase C (Savineau, Gonzalez de la Fuente, & Marthan, 1993).

Safety And Hazards

The compound is classified as Acute Tox. 2 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It poses hazards such as being harmful if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice/attention if you feel unwell .

properties

IUPAC Name

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-butanoyloxy-8-formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O8/c1-7-9-20(30)35-24-16(4)27(34)18(22-25(5,6)28(22,24)36-21(31)10-8-2)12-17(14-29)13-26(33)19(27)11-15(3)23(26)32/h11-12,14,16,18-19,22,24,33-34H,7-10,13H2,1-6H3/t16-,18+,19-,22-,24-,26-,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSVCYJMQUYSRI-YVQNUNKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)C=O)C4C1(C4(C)C)OC(=O)CCC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)C=O)[C@H]4[C@@]1(C4(C)C)OC(=O)CCC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585253
Record name (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-3-Formyl-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl dibutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

20-Deoxy-20-oxophorbol 12,13-dibutyrate

CAS RN

100930-03-8
Record name (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-3-Formyl-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl dibutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20-Deoxy-20-oxophorbol 12,13-dibutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JC SAEZ, AC NAIRN, AJ CZERNIK… - European journal of …, 1990 - Wiley Online Library
Phosphorylation of connexin 32, the major liver gap‐junction protein, was studied in purified liver gap junctions and in hepatocytes. In isolated gap junctions, connexin 32 was …
Number of citations: 209 febs.onlinelibrary.wiley.com
LD Koffler - 2002 - search.proquest.com
Gap junction channels directly connect the interiors of adjacent cells and facilitate cell-cell diffusion of small molecules and ions (< 1 kilodalton). Gap junctions enable cells to …
Number of citations: 2 search.proquest.com
SH Britz-Cunningham - 1998 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the tract directly from the original or copy …
Number of citations: 2 search.proquest.com

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